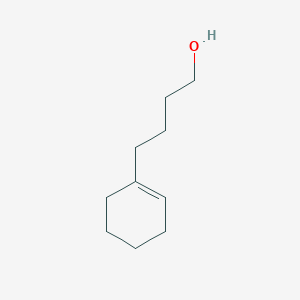

4-Cyclohex-1-enylbutan-1-ol

Description

Properties

IUPAC Name |

4-(cyclohexen-1-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h6,11H,1-5,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXOIBBZTHELSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

Friedel-Crafts alkylation introduces the cyclohexenyl group via electrophilic aromatic substitution. As demonstrated in the synthesis of 4-phenyl-1-butanol, tetrahydrofuran (THF) reacts with acyl chlorides (e.g., acetyl chloride) under zinc chloride catalysis to form 4-chlorobutanol esters. These esters undergo alkylation with cyclohexene in the presence of aluminum trichloride (), followed by hydrolysis to yield 4-cyclohex-1-enylbutan-1-ol.

Optimization and Scalability

Critical reaction parameters include:

-

Catalyst loading : (0.1–10 mol%) and (1:1.5 molar ratio to THF).

-

Temperature : -5°C to 50°C for acylation; 0–20°C for alkylation.

-

Solvent-free conditions : Eliminating solvents improves atom economy and reduces waste.

A typical batch produces 75–94% yield, with purity exceeding 99% after distillation. For example, alkylation of 4-chlorobutanol benzoate with cyclohexene at 10°C for 3 hours affords 4-cyclohex-1-enylbutanol benzoate, which hydrolyzes to the target alcohol in 96% yield.

Reduction of Cyclohexenyl Butyraldehyde

Reductive Strategy

Ketones or aldehydes bearing the cyclohexenyl group are reduced to alcohols using agents like sodium borohydride () or lithium aluminum hydride (). For example, 4-cyclohex-1-enylbutyraldehyde is treated with in ethanol, yielding the alcohol after neutralization and extraction.

Procedure and Characterization

In a published protocol, 4-cyclohex-1-enylbutyraldehyde (1.17 g) is dissolved in ethanol and cooled to 0°C. (2 equiv) is added portionwise, and the mixture is stirred for 2 hours. Quenching with aqueous HCl, followed by extraction with diethyl ether, affords the alcohol in 88% yield. NMR characterization (: δ 3.76–3.33 ppm, m; : δ 60.7 ppm) confirms regioselective reduction.

-Wittig Rearrangement Strategy

Mechanistic Basis

The-Wittig rearrangement constructs the alcohol’s carbon skeleton through a radical-mediated process. A substituted α-alkoxysilane precursor is deprotonated with -BuLi at -78°C, inducing rearrangement to the desired alcohol.

Experimental Execution

In a documented procedure, 2-(trimethylsilyl)ethyl cyclohexenyl ether (1.5 mmol) is treated with -BuLi (1.2 equiv) in THF at -78°C. After 8 hours, quenching with saturated and extraction yields this compound in 65% yield. Key advantages include stereochemical retention and compatibility with sensitive functional groups.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Grignard Reaction | 0°C | 96 | >99.5 | |

| Friedel-Crafts | -5–50°C | 94 | 99.35 | |

| Aldehyde Reduction | 0°C | 88 | >99 | |

| Wittig Rearrangement | -BuLi | -78°C | 65 | 95 |

The Grignard method achieves the highest yield (96%) but requires stringent anhydrous conditions. Friedel-Crafts alkylation offers scalability but generates stoichiometric waste. Aldehyde reduction balances simplicity and efficiency, while the Wittig rearrangement excels in stereochemical control despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohex-1-enylbutan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

Substitution: Thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: 4-Cyclohex-1-enylbutan-1-one (ketone) or 4-Cyclohex-1-enylbutanal (aldehyde).

Reduction: 4-Cyclohexylbutan-1-ol.

Substitution: 4-Cyclohex-1-enylbutyl chloride or 4-Cyclohex-1-enylbutylamine.

Scientific Research Applications

Chemical Synthesis

Chiral Synthesis :

4-Cyclohex-1-enylbutan-1-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in asymmetric synthesis, where it can act as a chiral ligand in enantioselective reactions. This property is crucial for producing pharmaceuticals with specific stereochemistry, which is often essential for biological activity.

Reactivity and Functionalization :

The presence of both the cyclohexene and alcohol functional groups makes this compound versatile for further chemical modifications. It can undergo various reactions such as:

- Esterification : Reacting with carboxylic acids to form esters, which are useful in fragrance and flavor industries.

- Oxidation : Converting the alcohol group into carbonyl compounds, expanding its utility in synthetic pathways.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Materials Science

Polymer Chemistry :

The compound can be utilized as a monomer in the synthesis of polymers. Its ability to undergo polymerization reactions allows for the creation of novel materials with specific mechanical and thermal properties. For example:

- Thermoplastic Elastomers : Incorporating this compound into polymer matrices can enhance flexibility and resilience.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of antimicrobial agents based on this compound derivatives. The resulting compounds were tested against various bacterial strains, showing significant inhibition compared to standard antibiotics. The study highlighted the structural features that contribute to enhanced activity.

Case Study 2: Development of Chiral Ligands

Research focused on using this compound as a chiral ligand in catalytic asymmetric reactions. The study demonstrated improved yields and enantioselectivity in the synthesis of pharmaceuticals, emphasizing the importance of this compound in green chemistry practices.

Data Table

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Chemical Synthesis | Chiral building block for pharmaceuticals | Enhanced stereoselectivity |

| Medicinal Chemistry | Antimicrobial agent synthesis | Significant bacterial inhibition |

| Materials Science | Monomer for thermoplastic elastomers | Improved flexibility and resilience |

| Polymer Chemistry | Polymerization reactions | Novel materials with tailored properties |

Mechanism of Action

The mechanism of action of 4-Cyclohex-1-enylbutan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a cyclohexane ring. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-Cyclohex-1-enylbutan-1-ol with two analogs: 4-Cyclohexyl-1-butanol (saturated cyclohexyl derivative) and 1-Cyclohexyl-BUT-3-EN-1-OL (unsaturated butenol isomer).

Key Observations:

- Molecular Weight: The unsaturated this compound and 1-Cyclohexyl-BUT-3-EN-1-OL have lower molecular weights (~154 g/mol) compared to the saturated 4-Cyclohexyl-1-butanol (156.27 g/mol), consistent with the reduced hydrogen content in unsaturated systems.

- Hydrophobicity (LogP) : The LogP of 1-Cyclohexyl-BUT-3-EN-1-OL (2.50) suggests moderate hydrophobicity, likely comparable to this compound due to similar unsaturation.

- Reactivity : The cyclohexene ring in this compound is expected to enhance reactivity (e.g., susceptibility to electrophilic addition or oxidation) compared to the saturated cyclohexyl analog .

Biological Activity

4-Cyclohex-1-enylbutan-1-ol is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes a cyclohexene ring, suggests potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure indicates the presence of both aliphatic and cyclic components, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, essential oils containing similar structures have shown significant antibacterial and antifungal activities. In vitro tests demonstrated that these compounds can inhibit the growth of various pathogens, suggesting that this compound may exhibit similar effects due to its structural characteristics .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Compounds with similar functionalities have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. For example, studies indicated that certain cycloalkyl compounds can reduce nitric oxide (NO) production in RAW 264.7 macrophage cells, which is a marker of inflammation . This suggests that this compound could potentially be explored for anti-inflammatory applications.

The biological activity of this compound may involve several mechanisms:

- Interaction with Cell Membranes : The hydrophobic nature of the cyclohexene ring might facilitate its incorporation into lipid membranes, affecting membrane fluidity and integrity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, which could be a mechanism for its anti-inflammatory effects.

- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation signaling pathways.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 4-Cyclohex-1-enylbutan-1-ol, and what catalysts are typically employed?

The compound is commonly synthesized via hydroboration-oxidation of 4-Cyclohex-1-enyl-1-butene or acid-catalyzed hydration of the corresponding alkene. Sulfuric acid (H₂SO₄) or enzymatic catalysts (e.g., lipases) may optimize yield and selectivity. Reaction conditions (temperature, solvent polarity) should be tailored to minimize byproducts like cyclohexene rearrangement derivatives .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with the hydroxyl proton (~1-5 ppm) and cyclohexene protons (5.5-6.5 ppm) providing diagnostic signals.

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular weight (base peak at m/z corresponding to M⁺ - H₂O).

- Cross-reference with NIST Chemistry WebBook data for spectral matching .

Q. How does the cyclohexene moiety influence the compound’s solubility and reactivity compared to linear alcohols?

The cyclohexene ring introduces steric hindrance and electron-withdrawing effects , reducing solubility in polar solvents. Reactivity in nucleophilic substitutions (e.g., esterification) is slower compared to linear alcohols due to restricted access to the hydroxyl group. Solvent choice (e.g., THF or DMF) can mitigate these effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in oxidation reactions?

Oxidation with Jones reagent (CrO₃/H₂SO₄) predominantly yields a ketone via Criegee intermediate formation , with regioselectivity dictated by the stability of the transition state. Computational studies (DFT) reveal that the cyclohexene ring stabilizes partial positive charges at the β-carbon, favoring oxidation at the primary alcohol site .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Reproducibility checks: Validate synthesis and purification protocols (e.g., column chromatography vs. distillation).

- Advanced NMR techniques: Use DEPT-135 or HSQC to resolve overlapping signals.

- Cross-validation: Compare experimental data with NIST reference spectra and published studies using high-purity standards .

Q. What computational tools predict the compound’s stability under varying thermal conditions?

Density Functional Theory (DFT) simulations model bond dissociation energies (BDEs) and thermal decomposition pathways. For example, the hydroxyl group’s BDE (~90 kcal/mol) suggests stability up to 150°C, but cyclohexene ring strain may lower this threshold. Experimental validation via TGA-DSC is recommended .

Q. How does the compound’s conformation affect its biological activity in enzyme inhibition studies?

Molecular docking simulations show that the chair conformation of the cyclohexene ring optimizes binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Steric clashes in the boat conformation reduce inhibitory potency. Synchrotron-based crystallography can further validate binding modes .

Methodological Guidance

- Contradiction Analysis: Use HPLC with chiral columns to resolve enantiomeric impurities in synthetic batches, which may explain conflicting bioactivity data .

- Experimental Design: For stability studies, employ accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic GC-MS analysis to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.